molecular formula C23H26N2O3 B2871858 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one CAS No. 869078-56-8

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

Cat. No. B2871858
M. Wt: 378.472
InChI Key: QKOSUWUCBDBFTG-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a benzofuran, a ketone, and an ethylpiperazine group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The benzofuran and ketone groups contribute to the compound’s aromaticity, while the ethylpiperazine group could add basicity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone could undergo nucleophilic addition, while the benzofuran might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a ketone could increase its polarity, while the ethylpiperazine group could make it a base .

Scientific Research Applications

Hydrolysis and Tautomerism Studies

Research on Acetylenecarboxylic Acid Reactions

Studies involving reactions of acetylenecarboxylic acid with amines have led to the synthesis of compounds with structural similarities to the specified compound. These studies provide insights into hydrolysis reactions and the tautomerism between enamine and ketimine forms, which are crucial for understanding the chemical behavior of such complex molecules (Iwanami et al., 1964).

Safety And Hazards

Without specific information, it’s hard to say for sure, but many compounds with similar structures have low acute toxicity but can cause side effects such as dry mouth, constipation, or dizziness .

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. Given the structures of similar compounds, it could have potential as a pharmaceutical .

properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(28-23(18)19)14-17-6-4-16(2)5-7-17/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSUWUCBDBFTG-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

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